4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide
Description
4-(Propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide is a benzamide derivative featuring a propan-2-yloxy group at the 4-position of the benzamide core and a thiophen-3-ylmethyl substituent on the amide nitrogen. This compound belongs to a class of molecules that integrate aromatic, heterocyclic, and alkyloxy functionalities, which are pivotal in medicinal chemistry for modulating biological activity and pharmacokinetic properties. Its structural complexity, particularly the thiophene moiety and isopropoxy group, confers unique electronic and steric characteristics, making it a subject of interest in drug discovery and chemical biology .
Properties
IUPAC Name |
4-propan-2-yloxy-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11(2)18-14-5-3-13(4-6-14)15(17)16-9-12-7-8-19-10-12/h3-8,10-11H,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFBJAFHOGHCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)benzoic acid.
Amidation Reaction: The 4-(propan-2-yloxy)benzoic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with thiophen-3-ylmethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the amidation step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various alkoxy-substituted benzamides.
Scientific Research Applications
4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may serve as a ligand in the study of protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and benzamide core can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
| Compound Name | Structural Features | Key Differences | Biological Implications |
|---|---|---|---|
| 4-(Propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide | Benzamide core, 4-isopropoxy, thiophen-3-ylmethyl | Combines thiophene and isopropoxy groups | Enhanced lipophilicity; potential CNS activity due to thiophene |
| N-(4-Ethylbenzyl)benzamide | Benzamide core, 4-ethylbenzyl | Lacks thiophene and isopropoxy groups | Simpler structure with reduced metabolic stability |
| N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide | Tetrahydrothiophene sulfone, isopropoxy | Sulfone group increases polarity | Altered solubility and target interactions |
| N-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide | Thiazole ring, methylthio, methoxyphenyl | Thiazole instead of thiophene; methylthio substituent | Antimicrobial and anticancer activities |
| 4-(2-Methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide | Pyridine-thiophene hybrid, methoxyethoxy | Methoxyethoxy enhances hydrophilicity | Broader enzyme inhibition profile |
Impact of Substituents on Physicochemical Properties
- Thiophene vs. However, thiazole analogs often show higher metabolic stability due to reduced susceptibility to oxidative degradation .
- Isopropoxy vs. Methoxyethoxy : The isopropoxy group in the target compound increases lipophilicity (logP ~3.2), favoring blood-brain barrier penetration, whereas methoxyethoxy substituents (logP ~1.8) improve aqueous solubility, as seen in ’s compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
